4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile (4-EAPB) is an organic molecule with a variety of applications in the fields of scientific research, medicine, and biochemistry. 4-EAPB is a derivative of benzonitrile, a compound found in many household products, and is composed of four nitrogen atoms, two carbon atoms, and four hydrogen atoms. 4-EAPB is a versatile molecule and has a variety of applications due to its unique properties.
Applications De Recherche Scientifique
Leukemia Treatment
Imatinib (marketed as Gleevec) is a frontline therapeutic agent for treating chronic myelogenous leukemia (CML) . It specifically inhibits tyrosine kinases, including the BCR-ABL fusion protein characteristic of CML. By disrupting signaling pathways, Imatinib suppresses leukemic cell proliferation.
Antifungal Activity
Research has explored the fungicidal potential of Imatinib derivatives. In vitro studies evaluated their efficacy against various fungal strains, including Fusarium, Alternaria, and Phytophthora species. While some compounds exhibited moderate fungicidal activity, further optimization is needed .
Antihypertensive Properties
Pyrimidine derivatives, including Imatinib, have been investigated for their antihypertensive effects. These compounds may modulate blood pressure by targeting specific receptors or pathways .
Antioxidant Activity
Imatinib’s antioxidant properties have been explored, potentially contributing to cellular protection against oxidative stress. However, more research is needed to fully understand its mechanisms.
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .
Mode of Action
The compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These include pathways involved in cell division, growth, and apoptosis. The disruption of these pathways can lead to the death of cancer cells, thereby contributing to the compound’s therapeutic effects .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This leads to the disruption of various cellular processes, including cell division and growth. In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .
Propriétés
IUPAC Name |
4-[[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-2-20-17-7-8-21-18(22-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,2,9-12,14H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJYTBDQJIWQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.